N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

Description

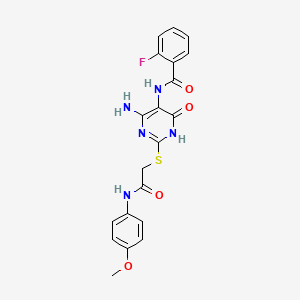

The compound N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide features a pyrimidin-5-yl core substituted with:

- A 4-amino group at position 2.

- A thioether-linked 2-((4-methoxyphenyl)amino)-2-oxoethyl group at position 2.

- A 2-fluorobenzamide moiety at position 3.

This structure combines pyrimidine’s biological relevance with fluorinated and methoxy-substituted aromatic groups, which are common in bioactive molecules. Pyrimidine derivatives are known for antimicrobial, anticancer, and immunomodulatory properties, making this compound a candidate for therapeutic development .

Properties

IUPAC Name |

N-[4-amino-2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5O4S/c1-30-12-8-6-11(7-9-12)23-15(27)10-31-20-25-17(22)16(19(29)26-20)24-18(28)13-4-2-3-5-14(13)21/h2-9H,10H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIOSNIYTQFRRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CC=C3F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 443.45 g/mol. Its structure includes a pyrimidine ring, an amine group, and a methoxyphenyl substituent, which may contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The specific synthetic routes can vary, but they generally include the formation of the pyrimidine core followed by functionalization with the methoxyphenyl and fluorobenzamide moieties.

Antibacterial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antibacterial properties. A study demonstrated that compounds containing similar structural features showed good activity against various Gram-positive and Gram-negative bacteria, suggesting that this class of compounds may be effective in treating bacterial infections .

Antitubercular Activity

In vitro studies have also shown promising antitubercular activity against Mycobacterium tuberculosis. Compounds with amino groups in their structure demonstrated better efficacy, highlighting the importance of specific functional groups in enhancing biological activity .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown activity against acetylcholinesterase (AChE), an important target in the treatment of neurodegenerative diseases. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, which is beneficial in conditions like Alzheimer's disease .

Case Studies and Research Findings

- Antimicrobial Efficacy : A series of synthesized compounds were tested for their antimicrobial properties. The results indicated that those with a methoxy substituent exhibited enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can significantly influence biological outcomes .

- Docking Studies : Computational studies have been conducted to understand the binding interactions between this compound and various biological targets. These studies revealed that the compound could effectively bind to key enzymes involved in bacterial metabolism, providing insights into its mechanism of action .

- Pharmacological Profiles : Various derivatives have been explored for their pharmacological profiles, revealing activities beyond antibacterial effects, including anti-inflammatory and anticancer properties. This broad spectrum of activity suggests potential for development into multi-target therapeutic agents .

Scientific Research Applications

Biological Activities

-

Antimicrobial Properties

- The compound has demonstrated significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. Studies indicate that structural modifications, such as the inclusion of a methoxy group, enhance its efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

-

Antitubercular Activity

- Research has shown promising results regarding its effectiveness against Mycobacterium tuberculosis. Compounds with similar structural features have been identified as potent antitubercular agents, suggesting that this compound may also exhibit similar properties .

-

Enzyme Inhibition

- The compound has been evaluated for its potential as an acetylcholinesterase inhibitor. This activity is particularly relevant for neurodegenerative diseases such as Alzheimer's disease, where increasing acetylcholine levels can improve cognitive function .

Antimicrobial Efficacy

A series of synthesized derivatives were tested for their antimicrobial properties. Results indicated that compounds with methoxy substituents exhibited enhanced activity against key bacterial strains, demonstrating the significance of structural modifications in influencing biological outcomes .

Computational Docking Studies

Computational studies have been conducted to analyze the binding interactions between this compound and various biological targets. These studies revealed effective binding to enzymes involved in bacterial metabolism, providing insights into its mechanism of action .

Pharmacological Profiles

Various derivatives of the compound have been explored for their pharmacological profiles. Beyond antibacterial effects, these studies suggest potential anti-inflammatory and anticancer activities, indicating a broad spectrum of action suitable for multi-target therapeutic development .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Pyrimidine Derivatives

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound?

Answer:

The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrimidine core. Key steps include:

- Thioether formation : Reacting a pyrimidine-thiol intermediate with a 2-((4-methoxyphenyl)amino)-2-oxoethyl halide under basic conditions (e.g., K₂CO₃ in DMF) .

- Amide coupling : Introducing the 2-fluorobenzamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

- Optimization : Use automated reactors or continuous flow systems for large-scale synthesis to improve yield (≥75%) and purity (>95%) .

Critical parameters : pH control (7–8) and reaction temperature (60–80°C) are vital to minimize side products .

Basic: How can researchers characterize the compound’s purity and structural integrity?

Answer:

Employ a combination of analytical techniques:

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) to confirm purity (>95%) .

- Spectroscopy :

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., δ 7.8–8.2 ppm for pyrimidine protons) .

- HRMS : Exact mass analysis (e.g., [M+H]⁺ calculated for C₂₁H₁₈FN₅O₄S: 456.1089) .

- X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

Prioritize target-specific assays based on structural analogs:

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination using fluorescence polarization) .

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

- Antimicrobial screening : MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced: How should researchers address contradictory results between in vitro and in vivo activity?

Answer:

Contradictions often arise from bioavailability or metabolic instability. Mitigate via:

- Pharmacokinetic (PK) profiling : Measure plasma half-life (t₁/₂) and AUC in rodent models. Use LC-MS/MS to detect metabolites .

- Protein binding assays : Assess serum albumin binding (e.g., >90% binding reduces free drug concentration) .

- Formulation optimization : Use nanoemulsions or PEGylation to enhance solubility and bioavailability .

Advanced: What strategies improve reaction yields in large-scale synthesis?

Answer:

- Solvent optimization : Replace DMF with THF/water mixtures to reduce viscosity and improve mixing .

- Catalysis : Use Pd/C or organocatalysts for selective coupling steps (yield increase by 15–20%) .

- Process analytics : Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Advanced: How can computational modeling predict binding affinity and selectivity?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to simulate interactions with target proteins (e.g., EGFR kinase) .

- MD simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å indicates stable complexes) .

- QSAR models : Train on structural analogs to predict IC₅₀ values (R² > 0.85 validated) .

Advanced: How to analyze structure-activity relationships (SAR) with structural analogs?

Answer:

- Analog synthesis : Modify the methoxyphenyl or fluorobenzamide groups. For example, replace 4-methoxy with 3-chloro to assess halogen effects .

- Biological testing : Compare IC₅₀ shifts in kinase assays. A 10-fold decrease may indicate critical hydrophobic interactions .

- Electrostatic mapping : Use DFT calculations to correlate substituent electronegativity with activity .

Advanced: How to resolve discrepancies in enzyme inhibition data across studies?

Answer:

- Assay standardization : Validate enzyme lot numbers and substrate concentrations (e.g., ATP at Km levels) .

- Allosteric effects : Test for non-competitive inhibition via Lineweaver-Burk plots .

- Orthogonal assays : Confirm results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Advanced: What methodologies are critical for pharmacokinetic studies?

Answer:

- Tissue distribution : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in organs via scintillation counting .

- Metabolite ID : Use HRMS/MS to characterize phase I/II metabolites (e.g., glucuronidation at the amino group) .

- CYP inhibition assays : Screen against CYP3A4/2D6 to assess drug-drug interaction risks .

Advanced: How to design mechanistic studies for unexpected in vivo toxicity?

Answer:

- Transcriptomics : Perform RNA-seq on liver/kidney tissues to identify dysregulated pathways (e.g., oxidative stress markers) .

- Reactive metabolite screening : Trap electrophilic intermediates with glutathione and detect adducts via LC-MS .

- Mitochondrial toxicity assays : Measure OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) in HepG2 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.